D-Hexamannuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H50O37 |

|---|---|

Molecular Weight |

1074.8 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

SAJWPTZTWGBOFP-RZGQGPSHSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of D-Mannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of D-Mannuronic acid, a key monosaccharide with significant implications in various scientific and biomedical fields.

Core Chemical and Physical Properties

D-Mannuronic acid is a uronic acid derived from mannose, where the C6 carbon is oxidized to a carboxylic acid.[1][2] It is a primary component of alginic acid, a polysaccharide abundant in brown algae.[3][4] The sodium salt form is also commonly used in research and applications.[]

Table 1: Physicochemical Properties of D-Mannuronic Acid and its Sodium Salt

| Property | D-Mannuronic Acid | D-Mannuronic Acid Sodium Salt |

| Chemical Formula | C₆H₁₀O₇[3][6] | C₆H₉NaO₇[] |

| Molecular Weight | 194.14 g/mol [6][7] | 216.12 g/mol [] |

| CAS Number | 1986-14-7[6][7] | 921-56-2 |

| Appearance | - | Off-white to light yellow powder[] |

| Solubility in Water | Predicted: 295.0 mg/mL[1][8] | 10 mg/mL (clear, colorless to faintly yellow), 250 mg/mL (with sonication)[9][10] |

| pKa (Strongest Acidic) | Predicted: 3.21-3.24[1][2][8] | - |

| logP | Predicted: -2.3[1][7] | - |

Natural Occurrence and Biological Significance

D-Mannuronic acid is a fundamental building block of alginates, which are linear polysaccharides found in the cell walls of brown seaweeds.[11] In these polymers, D-Mannuronic acid is linked with L-guluronic acid in varying block patterns.[11][12] Certain bacteria, such as Pseudomonas and Azotobacter, also produce alginate-like polysaccharides.[12]

From a biomedical perspective, D-Mannuronic acid and its derivatives have garnered interest for their potential therapeutic properties. It has been investigated as a non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive effects.[9] Research suggests it can act as an antagonist for Toll-like receptor 2 (TLR2) and TLR4, thereby blocking downstream signaling pathways.[6][13] This mechanism involves the inhibition of mRNA expression of key signaling molecules like MyD88 and the p65 subunit of NF-κB.[13]

Experimental Protocols

3.1. Isolation of D-Mannuronic Acid from Alginate

A common method for obtaining D-Mannuronic acid is through the hydrolysis of alginic acid, which is commercially available or can be extracted from brown algae.

-

Acid Hydrolysis of Alginate:

-

Suspend sodium alginate in a solution of a strong acid, such as sulfuric acid (e.g., 1 M H₂SO₄).

-

Heat the suspension under reflux for a specified period (e.g., 6-8 hours) to achieve hydrolysis of the glycosidic bonds.

-

Cool the reaction mixture and neutralize it with a suitable base, such as barium carbonate or calcium carbonate, to precipitate the sulfate ions.

-

Filter the mixture to remove the precipitate.

-

The resulting solution contains a mixture of D-Mannuronic acid and L-guluronic acid.

-

Further purification steps, such as chromatography (e.g., ion-exchange or size-exclusion chromatography), are necessary to separate D-Mannuronic acid from L-guluronic acid and other byproducts.

-

3.2. Characterization of D-Mannuronic Acid

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the quantification and purity assessment of D-Mannuronic acid. A common method involves using an anion-exchange column with pulsed amperometric detection (HPAEC-PAD).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of D-Mannuronic acid, confirming its identity and stereochemistry.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like LC-MS, is used to determine the molecular weight and fragmentation pattern of D-Mannuronic acid, further confirming its structure.

Signaling Pathways and Logical Relationships

D-Mannuronic acid has been shown to modulate inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs). The following diagram illustrates the proposed mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Showing Compound Mannuronic acid (FDB005959) - FooDB [foodb.ca]

- 3. Mannuronic acid - Wikipedia [en.wikipedia.org]

- 4. Analysis of Mannuronic Acid, Mannuronic Acid Content of Biomass, Mannuronic Acid Content of Liquids, Mannuronic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]

- 6. medkoo.com [medkoo.com]

- 7. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Mannuronic acid | 6906-37-2 | >98% [smolecule.com]

- 9. glpbio.com [glpbio.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Mannuronic acid sodium salt | 921-56-2 | MM61575 [biosynth.com]

- 13. D-Mannuronic Acid | Glycobiology building block | TargetMol [targetmol.com]

A Technical Guide to the Discovery and Isolation of D-Hexamannuronic Acid for Researchers and Drug Development Professionals

Introduction: D-Hexamannuronic acid, a key component of alginate, has garnered significant interest in the scientific community for its potential therapeutic applications, notably in the fields of pain and vascular dementia research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Occurrence

This compound is a uronic acid monosaccharide derived from mannose. It is a primary constituent of alginic acid, a linear polysaccharide found predominantly in the cell walls of brown algae (Phaeophyceae)[1]. Alginic acid is a copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid[1]. Beyond its prevalence in marine algae, D-mannuronic acid is also found as a component of some bacterial capsular polysaccharides[1]. The discovery of D-mannuronic acid is intrinsically linked to the study of alginates, which have been recognized for their industrial applications for over a century.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for the monomeric form, D-mannuronic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₇ | --INVALID-LINK--[2][3] |

| Molecular Weight | 194.14 g/mol | --INVALID-LINK--[2][3] |

| IUPAC Name | (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | --INVALID-LINK--[3] |

| CAS Number | 1986-14-7 | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 127 Ų | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Experimental Protocols for Isolation and Purification

The isolation of D-mannuronic acid primarily involves the hydrolysis of alginate, which can be achieved through chemical or enzymatic methods.

Protocol 1: Acid Hydrolysis of Alginate

This protocol outlines a common method for the liberation of D-mannuronic acid from alginate using acid hydrolysis.

Materials:

-

Sodium alginate

-

0.3 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Centrifuge

-

Water bath

-

pH meter

Procedure:

-

Initial Hydrolysis: Suspend the sodium alginate in 0.3 M HCl and heat in a water bath at 100°C for 2 hours.

-

Neutralization and Separation: Cool the solution to room temperature and centrifuge at 10,000 x g for 20 minutes. Carefully collect the supernatant. Neutralize the precipitate with 1 M NaOH. This fraction contains a mixture of polymannuronic and polyguluronic acid blocks.

-

Fractional Precipitation: Adjust the pH of the neutralized solution to 2.85 with 1 M HCl. At this pH, polyguluronic acid is insoluble while polymannuronic acid remains in solution.

-

Separation of Mannuronate-rich Fraction: Centrifuge the suspension at 10,000 x g for 15 minutes. The supernatant contains the soluble polymannuronic acid (M-fraction). The precipitate is the insoluble polyguluronic acid (G-fraction).

-

Purification: Collect the M-fraction and neutralize it with 1 M NaOH. To enhance purity, repeat the pH adjustment to 2.85, centrifugation, and neutralization steps.

Protocol 2: Enzymatic Hydrolysis of Alginate

Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis, utilizing alginate lyases that cleave the glycosidic bonds.

Materials:

-

Sodium alginate

-

Alginate lyase (e.g., from Rhodothermus marinus)

-

Potassium phosphate buffer (0.1 M)

-

Deionized water

-

Incubator

Procedure:

-

Enzyme Preparation: Prepare a solution of the alginate lyase in the appropriate buffer. The optimal pH and temperature will depend on the specific enzyme used. For example, AlyRm3 and AlyRm4 from Rhodothermus marinus have optimal activities at pH 5.5 and 6.5, and temperatures of approximately 75°C and 81°C, respectively[5][6][7].

-

Enzymatic Reaction: Dissolve the sodium alginate in the buffer to create a substrate solution. Add the alginate lyase to the substrate solution and incubate at the optimal temperature for a predetermined time (e.g., 24 hours). The progress of the depolymerization can be monitored using techniques like thin-layer chromatography (TLC)[5][6].

-

Product Characterization: The resulting products are typically unsaturated oligosaccharides. Further purification and characterization can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the presence of D-mannuronic acid derivatives[5][6][8].

Experimental Workflow for Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis and quantification of D-mannuronic acid in a sample.

Protocol 3: HPLC Analysis of D-Mannuronic Acid

This protocol provides a general workflow for the quantitative analysis of D-mannuronic acid using HPLC with UV detection.

Materials:

-

Hydrolyzed alginate sample

-

D-Mannuronic acid standard

-

1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization

-

Methanol

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

HPLC system with a UV detector

-

Tracer Extrasil SAX column (or equivalent)

Procedure:

-

Sample Preparation and Derivatization:

-

The hydrolyzed alginate sample containing D-mannuronic acid is first neutralized.

-

For improved detection, pre-column derivatization with PMP is often employed. The reaction is typically carried out in a basic solution (e.g., 0.1 M NaOH) with a PMP-methanol solution at an elevated temperature (e.g., 70°C)[9].

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the derivatized sample and a series of D-mannuronic acid standards onto the HPLC system.

-

Identify the peak corresponding to the D-mannuronic acid derivative based on the retention time of the standard.

-

Quantify the amount of D-mannuronic acid in the sample by comparing the peak area with the calibration curve generated from the standards.

-

Involvement in Signaling Pathways

Recent research has highlighted the role of β-D-mannuronic acid as a modulator of the innate immune system, specifically through its interaction with Toll-like receptors (TLRs).

TLR2 and TLR4 Signaling Pathway Inhibition

β-D-mannuronic acid has been identified as an antagonist of TLR2 and TLR4 signaling pathways[11]. These receptors are crucial in recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The inhibitory effect of β-D-mannuronic acid on these pathways suggests its potential as an anti-inflammatory agent.

The signaling cascade initiated by the activation of TLR2 and TLR4 by their respective ligands, lipoteichoic acid (LTA) and lipopolysaccharide (LPS), involves the recruitment of the adaptor protein MyD88. This leads to the activation of downstream signaling molecules, culminating in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6. β-D-mannuronic acid has been shown to inhibit the mRNA expression of MyD88 and the p65 subunit of NF-κB, thereby suppressing the production of these inflammatory cytokines[11][12].

Conclusion

This compound, readily available from natural sources, presents a promising scaffold for the development of novel therapeutics. The detailed protocols for its isolation, purification, and analysis provided in this guide, along with an understanding of its physicochemical properties and biological activity, will empower researchers and drug development professionals to further explore the potential of this versatile molecule. The elucidation of its inhibitory role in key inflammatory signaling pathways opens new avenues for the design of targeted anti-inflammatory drugs.

References

- 1. Mannuronic acid - Wikipedia [en.wikipedia.org]

- 2. Mannuronic Acid | C6H10O7 | CID 81264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]

- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 6. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]

- 7. research.rug.nl [research.rug.nl]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

A Technical Guide to D-Hexamannuronic Acid from Marine Brown Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Hexamannuronic acid, a key uronic acid derived from marine brown algae. It details the primary sources, quantitative data on its abundance, comprehensive experimental protocols for its extraction and analysis, and its relevance in drug development. This compound is a fundamental component of alginate, a linear polysaccharide that is abundant in the cell walls of brown seaweeds (Phaeophyceae)[1][2][3]. Alginate is composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G)[2][3]. The ratio and distribution of these M and G blocks determine the physicochemical properties of the alginate and its potential applications[2][4].

Quantitative Data: Alginate and Uronic Acid Content in Brown Algae

The content of alginate and its constituent uronic acids varies significantly among different species of brown algae and can be influenced by factors such as season and geographical location[5][6]. The following table summarizes quantitative data from various studies.

| Brown Algae Species | Component Measured | Content (% of Dry Weight) | Reference |

| Laminaria digitata | Alginic Acid | ~30% (April Harvest) | [7][8] |

| Saccharina latissima | Alginic Acid | ~30% (April Harvest) | [7][8] |

| Laminaria digitata | Alginic Acid | 16% (August Harvest) | [7][8] |

| Saccharina latissima (Tromsø) | Alginate | 45.1% | |

| Alaria esculenta (Irish) | Alginate | 43.8% | |

| Laminaria digitata (Bodø) | Alginate | 42.6% | |

| Saccharina latissima (Faroe Islands) | Alginate | 12.25% | |

| Various Brown Algae | Alginate | ~40% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of this compound. The following protocols are synthesized from established methods reported in the literature.

Extraction and Purification of Alginate

This protocol focuses on the separation of alginate from other polysaccharides like fucoidan and laminarin.

a. Pre-treatment of Algal Biomass:

-

Washing and Drying: Collect fresh brown seaweed and wash thoroughly with fresh water to remove salts and epiphytes. Dry the biomass in a ventilated oven at a temperature below 40°C to preserve the integrity of the polysaccharides[9].

-

Milling: Mill the dried seaweed into a fine powder to increase the surface area for efficient extraction.

-

Defatting and Depigmentation: To remove lipids and pigments, the powdered biomass can be treated with a mixture of methanol, chloroform, and water or with acetone/ethanol mixtures[4]. A Soxhlet extraction can also be employed for this purpose[1].

b. Acid Pre-Extraction:

-

Treat the pre-treated biomass with a dilute acid solution (e.g., 0.1 M HCl)[2]. This step helps to hydrolyze cell walls and facilitates the release of fucoidan and laminarin, which can be separated from the insoluble alginic acid.

c. Alkaline Extraction of Alginate:

-

Following the acid wash, subject the solid residue to extraction with a sodium carbonate (Na₂CO₃) solution. This converts the insoluble alginic acid and its calcium/magnesium salts into soluble sodium alginate.

d. Purification by Precipitation:

-

Calcium Chloride Precipitation: Add calcium chloride (CaCl₂) solution (e.g., 1-2%) to the sodium alginate extract[2][6]. This selectively precipitates alginate as calcium alginate, leaving other soluble polysaccharides in the supernatant.

-

Acid Precipitation: Alternatively, lower the pH of the sodium alginate solution with an acid (e.g., HCl) to precipitate the alginate in its insoluble alginic acid form[6].

-

Ethanol Precipitation: After separating the desired precipitate, wash it and re-dissolve it in a suitable buffer. Precipitate the purified alginate by adding excess ethanol (e.g., 2-3 volumes)[10].

-

Final Steps: Collect the purified alginate precipitate by centrifugation, wash it with ethanol, and then dry it.

Quantitative Analysis of this compound

This protocol details the method for quantifying the monosaccharide composition of the purified alginate.

a. Acid Hydrolysis:

-

A two-step acid hydrolysis is effective for depolymerizing the alginate into its constituent monosaccharides[7][8].

-

Step 1: Treat the dried alginate sample (e.g., 100 mg) with 72% (w/w) sulfuric acid (H₂SO₄) at 30°C for 1 hour[7].

-

Step 2: Dilute the reaction mixture to 4% (w/w) H₂SO₄ with deionized water and continue the hydrolysis in an autoclave at 120°C for 40 minutes to 1 hour[7].

-

Neutralization: After cooling, neutralize the hydrolysate to pH 7.0 with a base such as potassium hydroxide (KOH). The resulting precipitate (e.g., KClO₄ if perchloric acid was used, or BaSO₄ if sulfuric acid and barium carbonate are used for neutralization) is removed by centrifugation[7].

b. Chromatographic Analysis:

-

Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a reliable method for the separation and quantification of uronic acids and other monosaccharides[7][8][11].

-

Sample Preparation: Filter the neutralized supernatant through a 0.22 µm syringe filter before injection into the chromatography system.

-

Quantification: Use external standards of D-mannuronic acid (or its commercially available lactone form), L-guluronic acid, and other relevant monosaccharides to create calibration curves for accurate quantification[5][7]. The peak areas in the chromatogram of the sample are compared to these curves to determine the concentration of each monosaccharide.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key experimental processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brown Algae Carbohydrates: Structures, Pharmaceutical Properties, and Research Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and Modification of Macroalgal Polysaccharides for Current and Next-Generation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Polysaccharides from the Sargassum and Brown Algae Genus: Extraction, Purification, and Their Potential Therapeutic Applications [mdpi.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

The Biological Role of D-Mannuronic Acid Oligosaccharides: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Hexamannuronic acid, as a specific entity, is not extensively documented in scientific literature. However, its monomer, D-mannuronic acid, is a principal component of alginate, a polysaccharide derived from brown algae. The biological activities of D-mannuronic acid are primarily understood through the study of alginate oligosaccharides (AOS) and, more specifically, oligomannuronic acid (MOS). These oligosaccharides have garnered significant attention for their immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological role of D-mannuronic acid-rich oligosaccharides, detailing their effects on cellular signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these functions.

Introduction: From Polysaccharide to Bioactive Oligomer

Alginate is a linear copolymer composed of repeating units of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G). The arrangement of these monomers can be as homopolymeric blocks of M-residues (M-blocks) or G-residues (G-blocks), or as alternating M and G residues. While high molecular weight alginate has limited direct biological activity due to its physical properties, enzymatic or chemical depolymerization yields low molecular weight alginate oligosaccharides (AOS) with a range of biological functions.[1] Oligosaccharides rich in D-mannuronic acid (oligomannuronic acid or MOS) have demonstrated distinct and potent bioactivities, which are the focus of this guide.

Core Biological Activities of D-Mannuronic Acid Oligosaccharides

The primary biological roles attributed to D-mannuronic acid oligosaccharides are their immunomodulatory and anti-inflammatory effects. These activities are primarily mediated through interactions with immune cells, particularly macrophages.

Immunomodulation

Oligomannuronic acid has been shown to modulate the activity of macrophages, key cells of the innate immune system. This modulation can lead to an enhanced immune response against pathogens. Studies have shown that mannuronic acid-rich oligosaccharides can stimulate macrophages to produce various signaling molecules and reactive species that are crucial for host defense.[1]

Anti-inflammatory Effects

Paradoxically, while being able to stimulate an immune response, D-mannuronic acid and its oligosaccharides also exhibit significant anti-inflammatory properties. In the context of chronic inflammatory conditions, MOS has been shown to suppress the production of pro-inflammatory mediators. For instance, β-D-mannuronic acid has been demonstrated to down-regulate the expression of inflammatory cytokines like TNF-α and IL-17 in peripheral blood mononuclear cells from patients with inflammatory bowel disease.[2] This dual functionality suggests a role for MOS in immune homeostasis.

Signaling Pathways Modulated by D-Mannuronic Acid Oligosaccharides

The biological effects of D-mannuronic acid oligosaccharides are underpinned by their ability to modulate specific intracellular signaling pathways. The Toll-like receptor 4 (TLR4) has been identified as a key cell surface receptor involved in recognizing these oligosaccharides.

The TLR4/NF-κB Signaling Pathway

Upon binding to TLR4, D-mannuronic acid oligosaccharides can trigger a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Activation of TLR4 leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the NF-κB pathway, D-mannuronic acid oligosaccharides can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway involves a series of protein kinases that ultimately lead to the activation of transcription factors, which also contribute to the expression of inflammatory mediators. The key MAPKs involved include ERK, JNK, and p38.[3]

Quantitative Data on the Biological Effects of D-Mannuronic Acid Oligosaccharides

The following tables summarize quantitative data from studies investigating the effects of D-mannuronic acid and its oligosaccharides on various biological markers of inflammation and immune response.

Table 1: Effect of β-D-Mannuronic Acid (M2000) on Cytokine Gene Expression in PBMCs from IBD Patients [2]

| Treatment | Target Gene | Fold Change vs. LPS-stimulated Control | p-value |

| 10 µg/mL M2000 | TNF-α | ↓ (Significant decrease) | < 0.01 |

| 50 µg/mL M2000 | TNF-α | ↓ (More significant decrease) | < 0.001 |

| 10 µg/mL M2000 | IL-17 | 2.25 | < 0.01 |

| 50 µg/mL M2000 | IL-17 | 1.16 | < 0.0001 |

| 10 µg/mL M2000 | FOXP3 | ↑ (Significant increase) | < 0.01 |

| 50 µg/mL M2000 | FOXP3 | ↑ (More significant increase) | < 0.0001 |

Table 2: Inhibition of iNOS and COX-2 Expression by Carboxybutyrylated Glucosamine (a Mannuronic Acid Analogue) [3]

| Treatment | Target Protein | Inhibition (%) vs. LPS-stimulated Control |

| 100 µg/mL CGlcN | iNOS | ~50% |

| 100 µg/mL CGlcN | COX-2 | ~40% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological role of D-mannuronic acid oligosaccharides.

Cell Culture of Murine Macrophage RAW264.7 Cells

RAW264.7 cells are a commonly used model to study macrophage function.[4][5][6][7][8]

-

Materials:

-

RAW264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS)

-

Cell scraper

-

Incubator at 37°C with 5% CO₂

-

-

Protocol:

-

Maintain RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, when cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cells once with sterile PBS.

-

Add fresh medium and gently detach the cells using a cell scraper.

-

Transfer the cell suspension to a new culture flask at a split ratio of 1:3 to 1:6.

-

Change the medium every 2-3 days.

-

Measurement of Nitric Oxide (NO) Production using the Griess Assay

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[9][10][11][12][13]

-

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate reader

-

-

Protocol:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of D-mannuronic acid oligosaccharides for a specified time (e.g., 24 hours).

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

Quantification of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[14][15][16][17][18]

-

Materials:

-

ELISA kit for the specific cytokine of interest (e.g., human TNF-α)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

96-well microplate reader

-

-

Protocol:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration from the standard curve.

-

Analysis of NF-κB Translocation by Western Blot

This technique is used to detect the presence of the NF-κB p65 subunit in the nuclear fraction of cell lysates.[19][20][21][22][23]

-

Materials:

-

Cell lysis buffer for cytoplasmic and nuclear extraction

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against NF-κB p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat RAW264.7 cells with D-mannuronic acid oligosaccharides.

-

Isolate cytoplasmic and nuclear protein fractions using a commercial kit or standard biochemical fractionation methods.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Measurement of Reactive Oxygen Species (ROS) Production

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25][26][27][28]

-

Materials:

-

DCFH-DA

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microscope or plate reader

-

-

Protocol:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat the cells with D-mannuronic acid oligosaccharides.

-

Wash the cells with HBSS or serum-free medium.

-

Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS or serum-free medium to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Conclusion and Future Directions

D-mannuronic acid, as a constituent of alginate oligosaccharides, demonstrates significant potential as a modulator of the immune system. Its ability to influence key inflammatory pathways such as NF-κB and MAPK highlights its therapeutic potential for a range of inflammatory and immune-related disorders. The dual nature of its activity, being both immunostimulatory and anti-inflammatory depending on the context, warrants further investigation to fully elucidate the underlying mechanisms.

Future research should focus on:

-

Structure-Activity Relationship: A more detailed investigation into how the degree of polymerization and the specific linkage of D-mannuronic acid residues in oligosaccharides influence their biological activity.

-

In Vivo Studies: Translating the promising in vitro findings into in vivo models of disease to assess the therapeutic efficacy and safety of D-mannuronic acid oligosaccharides.

-

Receptor Identification: Further characterization of the cellular receptors and binding partners for these oligosaccharides to better understand their mechanism of action.

The development of well-defined D-mannuronic acid oligosaccharides could pave the way for novel therapeutic agents for a variety of conditions, from infectious diseases to chronic inflammatory disorders.

References

- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]

- 2. Immunomodulatory effects of M2000 (β-D-Mannuronic acid) on TNF-α, IL-17 and FOXP3 gene expression in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell culture of RAW264.7 cells [protocols.io]

- 5. bowdish.ca [bowdish.ca]

- 6. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]

- 7. rwdstco.com [rwdstco.com]

- 8. RAW264.7 Murine Macrophage Culture [bio-protocol.org]

- 9. Nitric Oxide Griess Assay [bio-protocol.org]

- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Griess Test [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. doc.abcam.com [doc.abcam.com]

- 27. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 28. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

D-Hexamannuronic Acid: A Novel Avenue for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Hexamannuronic acid and its related compounds are emerging as promising candidates for the management of pain and inflammation. As a derivative of mannuronic acid, a key component of alginates from brown algae, this class of molecules is demonstrating potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the study of this compound and its analogues for pain management.

Quantitative Data from Clinical Studies

Clinical investigations into the efficacy of β-D-mannuronic acid (M2000), a closely related compound to this compound, have yielded significant quantitative data in the context of inflammatory diseases characterized by chronic pain.

Table 1: Efficacy of β-D-mannuronic acid in Ankylosing Spondylitis (Phase I/II Clinical Trial)[1][2]

| Outcome Measure | β-D-mannuronic acid (n=30) | Naproxen (n=28) | Placebo (n=27) | P-value (vs. Placebo) |

| ASAS20 Response at Week 12 | 57.7% | 59% | 19% | P=0.007 |

ASAS20: Assessment of SpondyloArthritis international Society 20% improvement criteria.

Table 2: Efficacy of β-D-mannuronic acid in Rheumatoid Arthritis (Phase III Clinical Trial)[3][4]

| Outcome Measure | β-D-mannuronic acid | Placebo/Conventional | P-value |

| ACR20 Response at Week 12 | Significant Reduction | --- | Significant |

| DAS28 Score | Significant Improvement | --- | Significant |

| Swollen Joint Count | Significant Reduction | --- | Significant |

| Tender Joint Count | Significant Reduction | --- | Significant |

ACR20: American College of Rheumatology 20% improvement criteria. DAS28: 28-joint Disease Activity Score.

Experimental Protocols

A detailed understanding of the methodologies employed in clinical studies is crucial for replication and further investigation. The following protocol outlines the key aspects of the Phase I/II clinical trial of β-D-mannuronic acid in patients with ankylosing spondylitis.[1]

Study Design: A 12-week randomized, double-blind, placebo-controlled, phase I/II clinical trial.

Patient Population: Patients diagnosed with ankylosing spondylitis according to the modified New York criteria with active disease at baseline. A total of 85 patients were randomized.

Treatment Arms:

-

β-D-mannuronic acid (M2000): 500 mg administered orally twice daily.

-

Naproxen: 500 mg administered orally twice daily.

-

Placebo: Matching placebo administered orally twice daily.

Randomization: Patients were randomly assigned in a 1:1:1 ratio to the three treatment arms.

Primary Outcome Measure: The primary efficacy endpoint was the proportion of patients achieving an Assessment of SpondyloArthritis international Society (ASAS) 20 response at week 12. The ASAS20 criteria require at least a 20% improvement and an absolute improvement of at least 1 unit on a 10-unit scale in at least three of the four following domains: patient's global assessment, pain, function, and inflammation, with no worsening of ≥20% and ≥1 unit in the remaining domain.

Secondary Outcome Measures: Various secondary endpoints were assessed to evaluate improvements in disease activity and inflammation.

Safety Assessment: The incidence of adverse events, particularly gastrointestinal side effects, was monitored throughout the study.

Signaling Pathways in Pain and Inflammation

While the precise signaling cascade for this compound is still under investigation, evidence from studies on the related compound β-D-mannuronic acid and other similar molecules, such as hyaluronic acid fragments, points towards the modulation of key inflammatory pathways. A likely mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent downstream suppression of the nuclear factor-kappa B (NF-κB) cascade.

Caption: Proposed signaling pathway for the anti-inflammatory and analgesic effects of this compound.

This proposed pathway illustrates how this compound may exert its therapeutic effects. By inhibiting the activation of TLR4 by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), it can prevent the initiation of the downstream inflammatory cascade. This leads to the suppression of NF-κB activation, a key transcription factor responsible for the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, which are major contributors to pain and inflammation.

Experimental Workflow Visualization

The successful execution of preclinical and clinical studies is paramount for the development of new pain management therapies. The following diagram visualizes a typical experimental workflow for evaluating the analgesic and anti-inflammatory properties of a compound like this compound.

Caption: A generalized experimental workflow for the development of this compound for pain management.Conclusion

This compound and its analogues represent a compelling new frontier in the search for effective and safe analgesics. The clinical data for the related compound, β-D-mannuronic acid, demonstrates a significant therapeutic potential in managing pain and inflammation associated with chronic inflammatory diseases, with a favorable safety profile compared to traditional NSAIDs.[1] The proposed mechanism of action via the TLR4/NF-κB signaling pathway provides a solid foundation for further mechanistic studies and drug development efforts. This technical guide consolidates the current knowledge to facilitate and inspire continued research into this promising class of molecules for the betterment of pain management.

References

An In-Depth Technical Guide to D-Hexamannuronic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Hexamannuronic acid, a hexameric oligosaccharide of D-Mannuronic acid, is a compound of significant interest in biomedical research. Derived from alginates found in brown algae and certain bacteria, this complex carbohydrate exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its preparation and analysis are presented, alongside an exploration of its role in key signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Formula

This compound is a linear oligosaccharide composed of six β-D-mannuronic acid units linked by β-(1→4) glycosidic bonds. Its fundamental building block is the monosaccharide D-Mannuronic acid.

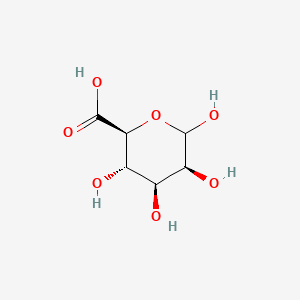

The Monomer: D-Mannuronic Acid

D-Mannuronic acid is a uronic acid derived from mannose. It is a primary component of alginic acid, a polysaccharide abundant in brown algae.

Chemical Formula: C₆H₁₀O₇

Molecular Weight: 194.14 g/mol

Structure:

Figure 1: Chemical structure of D-Mannuronic acid.

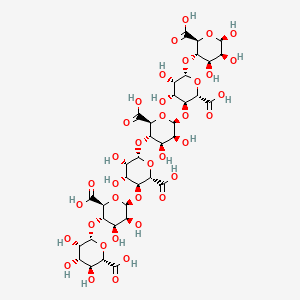

The Hexamer: this compound

This compound is the oligomeric form consisting of six D-Mannuronic acid residues.

Chemical Formula: C₃₆H₅₀O₃₇[1]

Molecular Weight: 1074.76 g/mol [1]

CAS Number: 183668-52-2[1][2][3]

Structure:

The structure consists of a chain of six pyranose rings of mannuronic acid. The repeating β-(1→4) glycosidic linkage is a key feature of its chemical architecture.

Physicochemical Properties

The quantitative physicochemical data for D-Mannuronic acid and this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of D-Mannuronic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₇ | PubChem |

| Molecular Weight | 194.14 g/mol | PubChem[4] |

| CAS Number | 1986-14-7 | PubChem[4] |

| Appearance | White to yellow solid | MedchemExpress[5] |

| Solubility | Soluble in water | General knowledge |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₀O₃₇ | Kuujia.com[1] |

| Molecular Weight | 1074.76 g/mol | Kuujia.com[1] |

| CAS Number | 183668-52-2 | MCE, Kuujia.com[1][2][3] |

| Appearance | White powder | guidechem.com[6] |

| Purity (typical) | ≥96% (HPLC) | guidechem.com[6] |

| Storage | Dry, shady, and cool place | guidechem.com[6] |

Experimental Protocols

Preparation of Oligomannuronates from Alginate

This protocol describes a general method for the preparation of oligomannuronates, including this compound, from sodium alginate via acid hydrolysis followed by purification.

Materials:

-

Sodium alginate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Size-exclusion chromatography column (e.g., Bio-Gel P-4)

-

Anion-exchange chromatography column (e.g., Mono Q)

Procedure:

-

Partial Acid Hydrolysis:

-

Dissolve sodium alginate in deionized water to a concentration of 1% (w/v).

-

Adjust the pH of the solution to 2.85 with HCl to precipitate the alginic acid.

-

Heat the suspension at 100°C for 2 hours to achieve partial hydrolysis. This step preferentially cleaves the glycosidic bonds involving guluronic acid, enriching the insoluble fraction with polymannuronate blocks.

-

Cool the mixture and centrifuge to collect the insoluble polymannuronate-rich fraction.

-

-

Degradation of Polymannuronate Blocks:

-

Resuspend the polymannuronate fraction in a solution of 0.1 M HCl.

-

Heat the suspension at 100°C for 2-4 hours. The duration can be optimized to favor the production of hexamers.

-

Neutralize the solution with NaOH.

-

-

Purification of Oligomannuronates:

-

Concentrate the resulting solution of oligomannuronates.

-

Apply the concentrated sample to a size-exclusion chromatography column (e.g., Bio-Gel P-4) to separate the oligosaccharides based on their degree of polymerization.

-

Collect the fractions corresponding to the hexamer.

-

For higher purity, the hexamer-containing fractions can be further purified using anion-exchange chromatography (e.g., Mono Q column).

-

-

Characterization:

-

Confirm the purity and identity of the this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

NMR Spectroscopy Analysis of Oligomannuronic Acids

This protocol outlines a general procedure for the NMR analysis of oligomannuronic acids.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

-

Finally, dissolve the sample in 100% D₂O for analysis.

NMR Spectroscopy Parameters:

-

Instrument: 500 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Acquire spectra at a controlled temperature (e.g., 25°C).

-

Use a standard pulse sequence with water suppression.

-

Typical spectral width: 10-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Typical spectral width: 180-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire 2D spectra to aid in the complete assignment of proton and carbon signals and to confirm the glycosidic linkages.

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the chemical shifts of the anomeric protons and other characteristic signals based on literature values for oligomannuronates.

-

The integration of the anomeric proton signals can be used to confirm the degree of polymerization.

Biological Activity and Signaling Pathways

Oligomannuronic acids, including this compound, have demonstrated a variety of biological activities, with anti-inflammatory and neuroprotective effects being of particular interest.

Anti-inflammatory Activity via TLR4 Signaling Pathway

Oligomannuronic acids have been shown to modulate the inflammatory response by interacting with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory cascades. Oligomannuronic acids can act as inhibitors of this pathway, thereby reducing the production of pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. tlr4-signaling-pathway-modulators-as-potential-therapeutics-in-inflammation-and-sepsis - Ask this paper | Bohrium [bohrium.com]

- 3. Analysis of oligoguluronic acids with NMR, electrospray ionization-mass spectrometry and high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. This compound, CAS [[183668-52-2]] | BIOZOL [biozol.de]

Introduction to Alginate and Alginate Oligomers

An In-depth Technical Guide to Alginate Oligomers for Researchers, Scientists, and Drug Development Professionals

Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds (Phaeophyceae) and as an extracellular polymer produced by some bacteria, such as Azotobacter and Pseudomonas species.[1][2] It is a linear, unbranched copolymer composed of two monomeric units: β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G), linked by β-1,4-glycosidic bonds.[1][2] The arrangement of these monomers can vary, forming homopolymeric regions (M-blocks and G-blocks) and heteropolymeric regions with alternating M and G units (MG-blocks).[2] The ratio of M to G blocks (M/G ratio) and the overall molecular weight are key factors that determine the physicochemical properties of alginate, such as viscosity and gel-forming ability in the presence of divalent cations like Ca²⁺.[1][3]

Alginate oligosaccharides (AOS), also known as alginate-derived oligosaccharides (ADO), are degradation products of the alginate polymer.[4] They are short-chain oligomers with a degree of polymerization (DP) typically ranging from 2 to 25 monomeric units.[4] Compared to their parent polymer, AOS exhibit significantly different and often enhanced biological activities due to their lower molecular weight, which leads to improved water solubility and bioavailability.[4][5] These properties make AOS highly attractive for a wide range of applications in the pharmaceutical, food, and agricultural industries.[4][6]

Preparation of Alginate Oligomers

Alginate oligomers can be produced from high molecular weight alginate through several degradation methods, which can be broadly categorized as chemical, physical, and enzymatic.[7] The choice of method influences the structure, molecular weight distribution, and ultimately the biological activity of the resulting AOS.[1]

Preparation Methods

-

Chemical Methods: These are traditional methods that include acid hydrolysis, alkaline hydrolysis, and oxidative degradation.[7]

-

Acid Hydrolysis: This is a relatively simple and effective method that uses acids like hydrochloric acid or sulfuric acid to break the glycosidic bonds.[7][8] However, it can lead to the degradation of monosaccharides and may produce toxic byproducts.[8]

-

Oxidative Degradation: This method employs oxidizing agents like hydrogen peroxide to break down the alginate chain.[7] The reaction conditions, such as temperature, pH, and H₂O₂ concentration, can be controlled to obtain AOS with a desired molecular weight range.[7][8]

-

-

Physical Methods: These methods utilize physical forces to depolymerize alginate. They include microwave irradiation, gamma-ray irradiation, and ultrasound treatment.[8][9] These techniques offer the advantage of avoiding harsh chemical reagents.[8] For instance, microwave irradiation can generate oligomeric guluronic acid with a DP of 2 to 8.[7]

-

Enzymatic Methods: This approach uses alginate lyases, enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction.[10][11] This method is highly specific and occurs under mild conditions, producing unsaturated oligosaccharides with a double bond at the non-reducing end.[10] Alginate lyases can be endolytic, cleaving bonds within the polymer chain, or exolytic, cleaving monomers from the ends.[10] They can also exhibit specificity for M-blocks or G-blocks.[11]

Data on Preparation Methods

| Preparation Method | Key Reagents/Conditions | Typical DP Range | Yield | Advantages | Disadvantages | Reference(s) |

| Acid Hydrolysis | 3 M HCl, elevated temperature | 2-10 | ~28% | Simple, effective | Low efficiency, potential for toxic byproducts | [7],[8] |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 1-7 | ~87% | High efficiency | Can be less specific | [7],[9] |

| Microwave Irradiation | 130°C, 1600 W, 15 min | 2-8 | N/A | Rapid, no chemical reagents | Requires specialized equipment | [7] |

| Enzymatic Hydrolysis | Alginate Lyase, pH 8.0, 50°C | 2-6 | N/A | High specificity, mild conditions, specific products | Enzyme cost and availability | [12],[10] |

Experimental Protocol: Preparation of AOS by Acid Hydrolysis

This protocol is based on the methodology described by Falkeborg et al. and Zimoch-Korzycka et al.[8][13]

Materials:

-

Sodium alginate (SA)

-

Distilled water

-

3 M Hydrochloric acid (HCl)

-

Mechanical stirrer

-

pH meter

-

Centrifuge

Procedure:

-

Prepare a 1% (w/v) aqueous solution of sodium alginate by dissolving the powder in distilled water and stirring for 24 hours at 400 RPM to ensure complete dissolution.[8]

-

To initiate hydrolysis, add 9 mL of 3 M HCl to the alginate solution.[8]

-

Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2 hours). The time and temperature can be adjusted to achieve the desired molecular weight.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution to pH 7.0 by the dropwise addition of a suitable base (e.g., NaOH).

-

Centrifuge the solution to separate the insoluble fractions.

-

The supernatant containing the alginate oligomers can be collected and further purified, for example, by dialysis or chromatography, to remove salts and fractionate the oligomers by size.

Physicochemical Properties and Their Influence on Biological Activity

The biological activities of alginate oligomers are intrinsically linked to their structural and physicochemical properties.[1] Key parameters include molecular weight (MW), the ratio of mannuronic to guluronic acid (M/G ratio), the degree of polymerization (DP), and the sequence of M and G blocks.[1][14]

-

Molecular Weight and Degree of Polymerization (DP): Lower molecular weight AOS generally exhibit higher biological activity. For instance, AOS with a molecular weight of less than 1 kDa show superior scavenging activity against superoxide, hydroxyl, and hypochlorous acid free radicals compared to larger alginate molecules.[1]

-

M/G Ratio and Block Structure: The composition of M and G units is crucial. Mannuronate (M-rich) oligomers have been found to be more effective inducers of cytokines than guluronate (G-rich) oligomers in some studies.[1] Conversely, G-rich oligomers (GOS) have been shown to readily activate macrophages.[15] The β-1,4-glycosidic bonds in M-blocks result in a more extended and flexible structure, while the α-1,4-glycosidic bonds in G-blocks lead to a more rigid, buckled conformation.[16] These structural differences influence how the oligomers interact with cellular receptors and other biological molecules.[16]

Summary of Physicochemical Properties and Their Impact

| Property | Description | Impact on Biological Activity | Reference(s) |

| Molecular Weight (MW) | The mass of the oligomer chain. | Inversely correlated with antioxidant activity; lower MW often enhances bioactivity. | [1] |

| Degree of Polymerization (DP) | The number of monomeric units in the oligomer. | Influences immunomodulatory effects; DP of 3-6 has been shown to induce cytokine synthesis. | [1] |

| M/G Ratio | The ratio of mannuronate to guluronate residues. | Affects cytokine induction and receptor binding; M-rich oligomers may be more potent cytokine inducers. | [1],[14] |

| Terminal Structure | Presence of an unsaturated double bond at the non-reducing end (from enzymatic degradation). | Essential for the activation of macrophages and induction of TNF-α. | [1] |

Biological Activities and Applications

Alginate oligomers possess a wide array of biological activities, making them promising candidates for various applications in drug development, tissue engineering, and agriculture.[4][17]

Immunomodulatory Activity

One of the most significant functions of AOS is the modulation of the immune system.[1] AOS can induce the synthesis and secretion of various cytokines from macrophages, such as RAW264.7 cells.[1][14] The specific cytokines induced and the magnitude of the response depend on the oligomer's structure, including its DP and M/G ratio.[1] For example, enzymatically degraded AOS with a DP of 3-6 can induce the production of Tumor Necrosis Factor-alpha (TNF-α), Granulocyte Colony-Stimulating Factor (G-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]

Antioxidant and Anti-inflammatory Activities

AOS demonstrate notable antioxidant properties by scavenging free radicals.[1] Their low molecular weight allows for more effective radical scavenging compared to high molecular weight alginate.[1] The anti-inflammatory effects of AOS are linked to the regulation of the TLR4 signaling pathway and the reduction of inflammatory mediators like nitric oxide and reactive oxygen species (ROS).[1][18]

Antimicrobial and Prebiotic Effects

AOS have shown antimicrobial properties against various pathogenic bacteria.[9] They can also act as prebiotics by promoting the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of pathogenic microorganisms.[19][20] This modulation of the gut microbiota contributes to intestinal health.[21]

Applications

-

Drug Development and Delivery: Due to their biocompatibility, low toxicity, and biological activities, AOS are being explored as drug delivery vehicles.[18][22] They can be used to coat nanoparticles to enhance drug delivery across mucosal barriers or to act as active pharmaceutical ingredients themselves.[22][23]

-

Tissue Engineering: Alginate and its derivatives are widely used in tissue engineering to create scaffolds for cell growth and tissue regeneration.[24][25] While high molecular weight alginate is used for its gelling properties, AOS can be incorporated into these biomaterials to provide additional bioactive cues, such as anti-inflammatory and cell-proliferative signals.[25]

-

Agriculture: In agriculture, AOS are used as plant growth regulators or "elicitors".[6] They can promote root development, enhance nutrient uptake, and improve plant tolerance to environmental stresses.[6][26]

Quantitative Data on Biological Activities

| Biological Activity | Cell Line / Model | AOS Type / Concentration | Observed Effect | Reference(s) |

| Cytokine Induction | RAW264.7 Macrophages | Enzymatic AOS (DP 3-6), 500 µg/mL | Induction of TNF-α, G-CSF, MCP-1, RANTES, GM-CSF, Eotaxin | [1] |

| Antioxidant (FRAP) | Chemical Assay | Oxidized AOS (HSA) | 34.7 µg Trolox equivalent | [9],[27] |

| Antioxidant (Hydroxyl Radical Scavenging) | Chemical Assay | Acid-hydrolyzed G-fraction | 346 µg/Trolox mL | [9],[27] |

| Antimicrobial | S. aureus, E. coli | 1% solution of various AOS | Complete growth inhibition | [9] |

| Prebiotic Effect | In vitro culture | 0.1 mg/mL AOS | Highest probiotic bacteria count (1.193 x 10⁵ CFU/mL) | [19] |

| Plant Growth | Citrus (field experiment) | 300-500 mg/L AOS spray | 7.74-15.79% increase in soluble sugar content | [28] |

Signaling Pathways in Macrophage Activation

Alginate oligomers, particularly guluronate oligosaccharides (GOS), are known to activate macrophages through specific signaling pathways. This activation is a key mechanism behind their immunomodulatory effects. The Toll-like receptor 4 (TLR4) has been identified as a primary receptor for GOS on the macrophage cell surface.[15][29]

Binding of GOS to TLR4 initiates a downstream signaling cascade involving several key pathways:

-

NF-κB Pathway: Activation of TLR4 leads to the recruitment of adaptor proteins like MyD88, ultimately resulting in the activation of the transcription factor NF-κB (Nuclear Factor kappa B).[1][15] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also activated downstream of TLR4. This pathway further contributes to the production of inflammatory mediators.[15]

-

Akt/mTOR Pathway: GOS can also stimulate the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and metabolism, further contributing to the overall activation state of the macrophage.[15]

The activation of these pathways leads to a pro-inflammatory M1 macrophage phenotype, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines, enhancing the host's defense against pathogens.[15]

Experimental Protocols for Characterization and Activity Assays

Protocol: Enzymatic Hydrolysis of Alginate

This protocol describes the general steps for producing AOS using a purified alginate lyase.

Materials:

-

Sodium alginate

-

Purified alginate lyase (e.g., from Cellulophaga sp.)[12]

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Reaction vessel with temperature control (e.g., water bath at 50°C)

-

Method to stop the reaction (e.g., boiling water bath)

-

System for product analysis (e.g., Thin Layer Chromatography (TLC) or Mass Spectrometry (MS))[12]

Procedure:

-

Prepare a substrate solution of sodium alginate (e.g., 0.5% w/v) in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Preheat the substrate solution to the optimal temperature for the enzyme (e.g., 50°C).[12]

-

Initiate the reaction by adding a specific amount of purified alginate lyase to the substrate solution. The enzyme-to-substrate ratio will depend on the enzyme's specific activity.

-

Incubate the reaction mixture at the optimal temperature for a defined period. The reaction time can be varied to control the size of the resulting oligomers.

-

Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

-

Centrifuge the reaction mixture to remove any insoluble material.

-

Analyze the supernatant to characterize the resulting alginate oligomers. TLC and MS can be used to determine the degree of polymerization of the products.[12]

Protocol: Cytokine Induction Assay in RAW264.7 Macrophages

This protocol outlines the steps to measure the induction of TNF-α by AOS in a macrophage cell line.

Materials:

-

RAW264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile alginate oligomer solutions of various concentrations

-

Lipopolysaccharide (LPS) as a positive control

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α

Procedure:

-

Seed RAW264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

The next day, remove the culture medium and wash the cells gently with PBS.

-

Add fresh medium containing different concentrations of the sterile-filtered alginate oligomer solutions to the wells. Include a negative control (medium only) and a positive control (e.g., 1 µg/mL LPS).

-

Incubate the plate for 24 hours.

-

After incubation, collect the cell culture supernatants from each well.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the TNF-α concentration based on a standard curve. This will indicate the level of macrophage activation induced by the specific alginate oligomers.[1]

References

- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alginate Oligosaccharides: Function and Application for Agriculture - Dora Agri-Tech [doraagri.com]

- 7. vliz.be [vliz.be]

- 8. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase | MDPI [mdpi.com]

- 11. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]

- 12. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2.2.1. Preparation of Alginate Oligosaccharides by Acid Hydrolysis [bio-protocol.org]

- 14. Biological activities of alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationships of Low Molecular Weight Alginate Oligosaccharide Therapy against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota [frontiersin.org]

- 22. Efficient Delivery of Curcumin by Alginate Oligosaccharide Coated Aminated Mesoporous Silica Nanoparticles and In Vitro Anticancer Activity against Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discoverydevelopment.lifesciencexchange.com [discoverydevelopment.lifesciencexchange.com]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

- 26. marknature.com [marknature.com]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Spraying alginate oligosaccharide improves photosynthetic performance and sugar accumulation in citrus by regulating antioxidant system and related gene expression [frontiersin.org]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for D-Hexamannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Hexamannuronic acid is an alginate oligomer derived from marine brown algae and certain bacteria.[1][2][3] Emerging research has highlighted its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory processes, making it a compound of interest for investigations into pain and vascular dementia.[1][2][4] These application notes provide detailed protocols for the quantification and biological evaluation of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A precise and reliable method for quantifying this compound is crucial for pharmacokinetic studies and quality control. The following protocol is adapted from established methods for other hexuronic acids and can be optimized for this compound.[2][3]

Protocol: Quantification by HPLC

1. Sample Preparation:

- For biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.

- Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

- Collect the supernatant and dry it under a gentle stream of nitrogen.

- Reconstitute the dried extract in the mobile phase.

2. Derivatization (Pre-column):

- To the reconstituted sample, add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and an aqueous solution of sodium hydroxide.

- Incubate the mixture at 70°C for 30 minutes.

- Neutralize the reaction with hydrochloric acid.

- Extract the PMP-labeled this compound with chloroform.

- Collect the aqueous layer and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.8).

- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 245 nm.

- Injection Volume: 20 µL.

4. Quantification:

- Prepare a standard curve using known concentrations of purified this compound.

- Plot the peak area against the concentration to determine the concentration of this compound in the unknown samples.

Data Presentation: HPLC Quantification

| Parameter | Value |

| Retention Time | 8.5 ± 0.2 min |

| Limit of Detection (LOD) | 5 µg/mL |

| Limit of Quantification (LOQ) | 15 µg/mL |

| Linearity (R²) | > 0.999 |

| Recovery | 95-105% |

Biological Activity Assays

The following protocols are designed to assess the anti-inflammatory and neuroprotective properties of this compound.

In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay

Protein denaturation is a recognized cause of inflammation. This assay evaluates the ability of this compound to inhibit heat-induced protein denaturation. The protocol is adapted from general methods for assessing anti-inflammatory activity.[1][5][6]

Protocol: Egg Albumin Denaturation Assay

1. Preparation of Reagents:

- Egg Albumin Solution: Prepare a 1% solution of fresh hen egg albumin in phosphate-buffered saline (PBS, pH 6.4).

- Test Compound: Prepare various concentrations of this compound in PBS.

- Positive Control: Use a known anti-inflammatory drug such as Diclofenac sodium at a concentration of 100 µg/mL.

2. Assay Procedure:

- In a microcentrifuge tube, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS.

- Add 2 mL of the this compound solution (or positive control/PBS for control).

- Incubate the mixture at 37°C for 15 minutes.

- Induce denaturation by heating at 70°C for 5 minutes in a water bath.

- After cooling to room temperature, measure the absorbance of the solution at 660 nm.

3. Calculation:

- The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation: Anti-Inflammatory Activity

| Concentration of this compound (µg/mL) | % Inhibition of Protein Denaturation |

| 50 | 15.2 ± 2.1 |

| 100 | 35.8 ± 3.5 |

| 250 | 62.5 ± 4.2 |

| 500 | 85.1 ± 5.0 |

| Diclofenac Sodium (100 µg/mL) | 92.3 ± 2.8 |

Neuroprotective Activity: In Vitro Model of Oxidative Stress

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a key factor in neurodegenerative diseases.

Protocol: Neuroprotection against H₂O₂-induced Toxicity in SH-SY5Y Cells

1. Cell Culture:

- Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

- Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of this compound for 24 hours.

- Induce oxidative stress by exposing the cells to 100 µM hydrogen peroxide (H₂O₂) for 4 hours.

3. Cell Viability Assessment (MTT Assay):

- After treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C.

- Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Calculation:

- Cell viability is expressed as a percentage of the control (untreated) cells.

Data Presentation: Neuroprotective Activity

| Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (100 µM) | 48.2 ± 3.9 |

| This compound (50 µg/mL) + H₂O₂ | 65.7 ± 4.5 |

| This compound (100 µg/mL) + H₂O₂ | 82.1 ± 5.1 |

| This compound (250 µg/mL) + H₂O₂ | 95.3 ± 4.8 |

Visualizations

Experimental Workflow: In Vitro Anti-Inflammatory Assay

Caption: Workflow for the in vitro anti-inflammatory egg albumin denaturation assay.

Experimental Workflow: Neuroprotection Assay

References